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molecular formula C10H11NO2 B8639210 3-Phenylamino acrylic acid methylester

3-Phenylamino acrylic acid methylester

Cat. No. B8639210
M. Wt: 177.20 g/mol
InChI Key: DLMNOVFTAIOSQN-UHFFFAOYSA-N
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Patent
US08716485B2

Procedure details

According to AVV A, 3-phenylamino acrylic acid methylester (197) (177.2 mg, 1.0 mmol, 1.0 equiv.) was stirred with Cu(OAc)2 (544.9 mg, 3.0 mmol, 3.0 equiv.) into acetonitrile (3.0 ml, 57.1 mmol, 57.1 equiv.) for 22 hours at 110° C. The greenish solid obtained as raw product (242.4 mg) was purified by means of column chromatography (silica gel (50 g), pentane/MTBE 95:5→0:100, then MTBE/EtOAc 100:0→0:100), whereby the desired product was obtained in the form of a yellowish solid (35.1 mg, 0.16 mmol, 16%).
Quantity
177.2 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
544.9 mg
Type
catalyst
Reaction Step Two
Name
MTBE EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
16%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH:4]=[CH:5][NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:14](#[N:16])[CH3:15]>CC([O-])=O.CC([O-])=O.[Cu+2].CC(OC)(C)C.CCOC(C)=O>[CH3:1][O:2][C:3]([C:4]1[C:14]([CH3:15])=[N:16][N:6]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:5]=1)=[O:13] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
177.2 mg
Type
reactant
Smiles
COC(C=CNC1=CC=CC=C1)=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
544.9 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]
Step Three
Name
MTBE EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The greenish solid obtained as raw product (242.4 mg)
CUSTOM
Type
CUSTOM
Details
was purified by means of column chromatography (silica gel (50 g), pentane/MTBE 95:5→0:100

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(=NN(C1)C1=CC=CC=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.16 mmol
AMOUNT: MASS 35.1 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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